N-allyl-2-(4-methoxyphenoxy)propanamide
Description
N-Allyl-2-(4-methoxyphenoxy)propanamide is a synthetic amide derivative characterized by an allyl group attached to the amide nitrogen and a 4-methoxyphenoxy moiety at the second carbon of the propanamide backbone. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 247.28 g/mol. The compound features key functional groups: a secondary amide (N–H and C=O), an aryl ether (C–O–C), and an allyl chain.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-9-14-13(15)10(2)17-12-7-5-11(16-3)6-8-12/h4-8,10H,1,9H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDSUOIBFDBWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds were selected for comparison based on shared functional groups or structural motifs (Table 1).
Table 1: Structural and Physicochemical Comparison
Functional Group Influence on Properties
- Amide Resonance : In 3-Chloro-N-(4-methoxyphenyl)propanamide, the C=O bond length (1.2326 Å) and C–N bond (1.3416 Å) indicate strong resonance stabilization, typical of secondary amides . This resonance reduces reactivity at the amide bond, enhancing thermal stability.
- Sulfone vs. Ether Groups: The sulfone-containing analog () exhibits distinct IR peaks at 1,336 cm⁻¹ (S=O stretching), absent in this compound. Sulfones increase polarity and may improve solubility in polar solvents compared to aryl ethers .
- Allyl vs. In contrast, the piperidinyl group in ’s compound enhances basicity and may influence receptor binding in pharmacological contexts .
Solid-State Behavior
- 3-Chloro-N-(4-methoxyphenyl)propanamide forms C–H···O hydrogen-bonded chains in its crystal lattice, stabilizing the structure . Such interactions are critical for predicting solubility and bioavailability in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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